N-[3-(Benzyloxy)propyl]-N-methylnitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Benzyloxy)propyl]-N-methylnitrous amide is an organic compound that features a benzyloxy group attached to a propyl chain, which is further connected to a nitrous amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)propyl]-N-methylnitrous amide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate alkylating agent.
Attachment to Propyl Chain: The benzyloxy group is then attached to a propyl chain via a nucleophilic substitution reaction.
Formation of Nitrous Amide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzyloxy)propyl]-N-methylnitrous amide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrous amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
N-[3-(Benzyloxy)propyl]-N-methylnitrous amide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Benzyloxy)propyl]-N-methylnitrous amide involves its interaction with specific molecular targets and pathways. The benzyloxy group can facilitate binding to certain enzymes or receptors, while the nitrous amide group can undergo metabolic transformations that lead to the formation of active metabolites. These interactions can modulate various biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(3-Methoxylphenyl)propyl] amides: These compounds have similar structural features but differ in the substitution pattern on the aromatic ring.
N-[3-(6-Benzyloxy-3-methoxyphenyl)propyl] amides: These compounds have additional methoxy groups, which can influence their chemical and biological properties.
Uniqueness
N-[3-(Benzyloxy)propyl]-N-methylnitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both benzyloxy and nitrous amide groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
663600-22-4 |
---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-methyl-N-(3-phenylmethoxypropyl)nitrous amide |
InChI |
InChI=1S/C11H16N2O2/c1-13(12-14)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
QNQCMPUJHARNGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCOCC1=CC=CC=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.